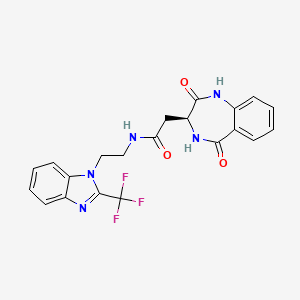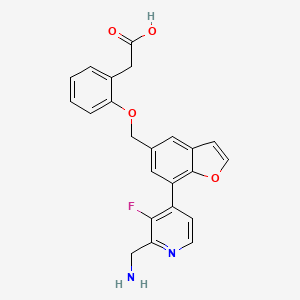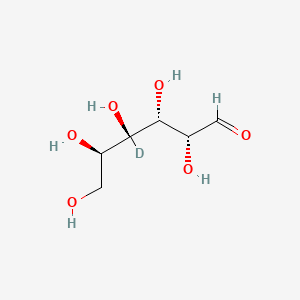
pan-KRAS-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pan-KRAS-IN-2 is a broad-spectrum inhibitor of Kirsten rat sarcoma virus (KRAS) proteins, exhibiting potent activity against both wild-type and various mutant forms of KRAS, such as G12D, G12C, G12V, G12S, G12A, and Q61H . KRAS is a member of the rat sarcoma virus family, which includes KRAS, neuroblastoma RAS, and Harvey RAS . Mutations in KRAS are frequently found in various cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of pan-KRAS-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not publicly available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
Pan-KRAS-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents into the molecule
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pan-KRAS-IN-2 has several scientific research applications, including:
Mechanism of Action
Pan-KRAS-IN-2 exerts its effects by binding to the KRAS protein and inhibiting its activity. KRAS is a small guanine nucleotide-binding protein that cycles between an active GTP-bound state and an inactive GDP-bound state . This compound binds to the catalytic domain of KRAS, preventing the exchange of GDP for GTP, thereby inhibiting KRAS activation and downstream signaling pathways . This inhibition disrupts cellular processes such as proliferation, growth, and survival, which are regulated by KRAS .
Comparison with Similar Compounds
Pan-KRAS-IN-2 is unique in its broad-spectrum activity against multiple KRAS mutants. Similar compounds include:
BI-2852: Another pan-KRAS inhibitor with potent activity against KRAS mutants.
BAY-293: A KRAS inhibitor used as a chemical probe in cancer research.
Sotorasib (AMG510): A direct KRAS G12C inhibitor approved for treating non-small cell lung cancer.
Adagrasib (MRTX849): Another direct KRAS G12C inhibitor under clinical investigation.
This compound stands out due to its high potency and broad-spectrum activity, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C34H34F2N4O3 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
5-ethynyl-6-fluoro-4-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-8-methyl-4-(1,4-oxazepan-4-yl)quinazolin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C34H34F2N4O3/c1-3-25-29(36)9-6-22-16-24(41)17-28(30(22)25)26-7-8-27-31(21(26)2)37-33(38-32(27)39-11-5-14-42-15-13-39)43-20-34-10-4-12-40(34)19-23(35)18-34/h1,6-9,16-17,23,41H,4-5,10-15,18-20H2,2H3/t23-,34+/m1/s1 |
InChI Key |
HYCYHHMWGDUNSM-NHOCJEJCSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(N=C2N3CCCOCC3)OC[C@@]45CCCN4C[C@@H](C5)F)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N=C2N3CCCOCC3)OCC45CCCN4CC(C5)F)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)
![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)
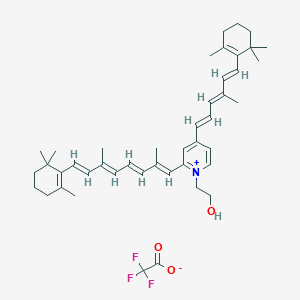
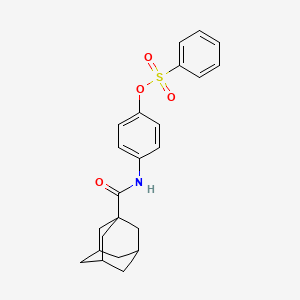
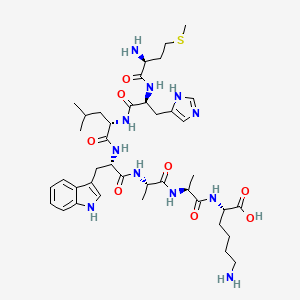

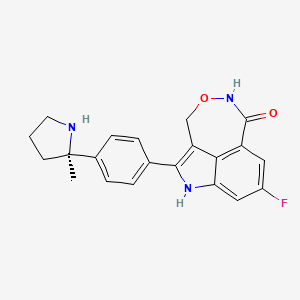


![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)
